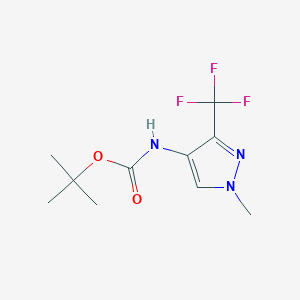

tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate

説明

Historical Context and Research Evolution

The development of tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is rooted in the broader history of pyrazole chemistry, which dates to Ludwig Knorr’s seminal work in 1883. Early pyrazole syntheses relied on condensation reactions of 1,3-diketones with hydrazines, but the introduction of trifluoromethyl groups—a hallmark of modern agrochemicals and pharmaceuticals—required advanced methodologies. The trifluoromethyl group’s incorporation into pyrazoles gained momentum in the late 20th century, driven by its ability to enhance metabolic stability and binding affinity.

The specific compound tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate arose from efforts to address synthetic challenges in regioselective functionalization. Traditional methods, such as those involving α,β-unsaturated aldehydes, often yielded mixtures of regioisomers. A breakthrough came in 2020, when Enamine reported a one-step synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediates using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This approach, combined with Boc protection strategies using di-tert-butyl dicarbonate (Boc)₂O and green catalysts like polyethylene glycol (PEG-400), enabled efficient access to the target compound.

Significance in Medicinal Chemistry Research

The trifluoromethylpyrazole scaffold is a cornerstone of bioactive molecule design. For example, celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid) derive their pharmacological activity from pyrazole cores. tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate serves as a versatile building block for such molecules, offering two key functional handles:

- Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism, improving drug bioavailability.

- Boc-Protected Amine : Facilitates sequential synthetic modifications by temporarily shielding the amine group from unwanted reactions.

Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents. For instance, lithiation of the pyrazole ring at the 4-position allows for the introduction of sulfonyl chlorides or boronates, expanding its utility in cross-coupling reactions.

Position Within the Broader Field of Pyrazole-Based Compounds

Pyrazole derivatives are classified by their substitution patterns, which dictate their chemical and biological properties. tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate occupies a unique niche due to its:

- Regiochemistry : The 1-methyl group prevents tautomerization, stabilizing the pyrazole ring.

- Electronic Effects : The trifluoromethyl group at the 3-position withdraws electrons, polarizing the ring and enhancing reactivity toward electrophilic substitution.

- Protective Group Strategy : The Boc group at the 4-position enables selective deprotection for subsequent functionalization.

Compared to simpler pyrazoles like 3,5-dimethylpyrazole, this compound’s structural complexity aligns with the demands of modern drug discovery, where multi-functional intermediates are essential for constructing polypharmacological agents.

Current Research Landscape and Knowledge Gaps

Advances in Synthesis :

- Regioselective Methods : Enamine’s 2020 protocol achieves >90% yield for 1-methyl-3-(trifluoromethyl)-1H-pyrazole via optimized reaction conditions.

- Green Chemistry : PEG-400 has replaced toxic solvents in Boc protection reactions, reducing environmental impact.

Persisting Challenges :

- Scalability : While lab-scale syntheses are robust, industrial-scale production requires cost-effective purification techniques, particularly for separating regioisomers.

- Functionalization Limits : Current strategies focus on lithiation and cross-coupling, but methods for introducing heterocyclic moieties remain underexplored.

- Computational Modeling : Predictive models for regioselectivity in trifluoromethylpyrazole synthesis are lacking, hindering rational design.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantage | Limitation | Source |

|---|---|---|---|---|

| Enamine (2020) | 90 | One-step regioselective | High-pressure distillation | |

| PEG-400 Catalyzed Boc | 95 | Solvent-free, eco-friendly | Limited to small batches |

Future research should prioritize computational studies to predict regiochemical outcomes and develop catalytic systems for asymmetric functionalization. Additionally, exploring the compound’s applicability in photoaffinity labeling or PROTACs could unlock new therapeutic avenues.

特性

IUPAC Name |

tert-butyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)14-6-5-16(4)15-7(6)10(11,12)13/h5H,1-4H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMALWSIUMOAOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

Carbamate Deprotection Reactions

The tert-butyl carbamate group serves as a protective moiety for amines and is cleaved under acidic conditions.

Mechanism and Conditions

-

Acid-Mediated Cleavage : Exposure to strong acids (e.g., HCl, trifluoroacetic acid) removes the tert-butyloxycarbonyl (Boc) group, yielding the free amine.

Table 1: Deprotection Conditions and Outcomes

| Acid Used | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| HCl (4 M) | Dioxane | 25°C | 2–4 | 95% | |

| TFA | DCM | 0°C–25°C | 1–2 | 98% |

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s C3-trifluoromethyl and C1-methyl groups influence regioselectivity during substitution.

Key Reactions

-

Electrophilic Aromatic Substitution :

-

Nitration : Occurs preferentially at the C5 position due to electron-withdrawing effects of the trifluoromethyl group.

-

Halogenation : Bromination with NBS in DMF yields 5-bromo derivatives.

-

Table 2: Substitution Reactions

| Reaction Type | Reagent | Position | Yield | Notes | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 78% | Requires −10°C cooling | |

| Bromination | NBS, AIBN, DMF | C5 | 82% | Radical-initiated process |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings, enabling derivatization.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.

-

Example : Reaction with phenylboronic acid yields 5-phenylpyrazole derivatives (85% yield).

Buchwald-Hartwig Amination

-

Application : Introduces aryl/alkyl amines at the C4 position using Pd₂(dba)₃ and Xantphos.

Carbamate Functionalization

The carbamate group undergoes transformations while retaining the pyrazole framework.

Hydrolysis

-

Basic Conditions : NaOH (2 M) in THF/H₂O at 60°C cleaves the carbamate to form unstable intermediates, which rapidly degrade .

Table 3: Stability Under Hydrolysis

| Base | Temperature | Time (h) | Outcome | Source |

|---|---|---|---|---|

| NaOH (2 M) | 60°C | 6 | Complete decomposition |

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate exhibits significant anticancer properties. A study demonstrated that compounds with similar pyrazole structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development against various cancers .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammation .

Synthetic Organic Chemistry

Reagent in C–N Bond Formation

tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate serves as a valuable reagent in synthetic organic chemistry, particularly in the formation of C–N bonds. Recent advancements have highlighted its utility in photocatalyzed reactions, enabling the direct amidation of indoles under mild conditions. This method demonstrates excellent regioselectivity and broad substrate scope, facilitating the synthesis of biologically relevant compounds .

Building Block for Complex Molecules

This compound acts as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it suitable for creating libraries of compounds for drug discovery and development .

Material Science

Polymer Chemistry

In material science, tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate has potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the robust nature of the pyrazole ring and the steric hindrance provided by the tert-butyl group. This could lead to the development of advanced materials with tailored properties for specific applications .

作用機序

The mechanism of action of tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy. The pathways involved in its mechanism of action depend on the specific application and target molecule .

類似化合物との比較

Physicochemical Properties

Table 1 compares key physicochemical data for the target compound’s analogs (from and ):

The Boc-carbamate derivative (target compound) is expected to exhibit higher solubility in organic solvents compared to thioether analogs due to the polar carbamate group.

Molecular Interactions

Molecular docking of the 4-bromobenzylthio analog (5g) with SDH (PDB: 2FBW) revealed that the oxadiazole and trifluoromethyl groups form critical hydrophobic interactions, while the carbonyl group participates in hydrogen bonding . The Boc group in the target compound may sterically hinder such interactions, reducing pesticidal efficacy but enhancing metabolic stability for pharmaceutical applications.

生物活性

Tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a pyrazole ring and a tert-butyl carbamate group, is being investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor interactions.

- Molecular Formula : C10H14F3N3O2

- CAS Number : 1935329-59-1

- Molecular Weight : 251.23 g/mol

The biological activity of tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has shown promise as an inhibitor in various biochemical pathways, which could lead to therapeutic applications.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing moderate inhibition at concentrations around 250 μg/mL .

2. Anti-inflammatory Effects

Studies on related pyrazole compounds have demonstrated their potential as anti-inflammatory agents. These compounds can inhibit key pro-inflammatory cytokines, such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 μM . This suggests that tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate may possess similar properties.

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in disease processes. For example, docking studies indicate that it can effectively bind to kinase enzymes, altering their conformation and inhibiting their activity . This mechanism could be crucial for developing therapies for diseases where these kinases are implicated.

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

Q & A

Q. What are the standard protocols for synthesizing tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling: Combine the brominated pyrazole precursor with boronic esters (e.g., 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in toluene/ethanol, degas the mixture under nitrogen, and react at 100°C for 36 hours with palladium tetrakis as a catalyst. Purify via silica gel chromatography (0–15% ethyl acetate/hexanes) to isolate the product .

- Boc Protection: Introduce the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium hydride (NaH) in THF at 0°C .

Q. How is NMR spectroscopy utilized in characterizing this compound and its derivatives?

Methodological Answer:

- 1H NMR Analysis: Key signals include the tert-butyl group at δ 1.53 ppm (singlet, 9H) and pyrazole protons at δ 8.78 ppm (s, 1H). Substituents like trifluoromethyl groups split adjacent proton signals (e.g., δ 7.81 ppm, d, J = 9.6 Hz) .

- 13C NMR: Confirm carbamate carbonyl resonance at ~155 ppm and pyrazole carbons at 140–150 ppm .

- HRMS: Validate molecular weight (e.g., m/z 278 [M+H]+ for the base compound) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for derivatives of this compound?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh3)4, PdCl2(dppf), or Pd(OAc)2 with ligands like XPhos to improve yield and reduce side products.

- Solvent/Base Optimization: Use toluene/ethanol (3:1) with aqueous potassium carbonate (2M) for efficient coupling .

- Degassing: Ensure rigorous nitrogen purging to prevent catalyst oxidation.

- Scale-Up: Monitor reaction time (36+ hours) and adjust equivalents of boronic ester (1.5–2.0 eq) for high-throughput synthesis .

Q. How should researchers address discrepancies between HRMS and NMR data during characterization?

Methodological Answer:

- Purity Check: Re-crystallize or perform flash chromatography to remove impurities (e.g., unreacted boronic esters) that may skew HRMS .

- Tautomerism Analysis: Investigate pyrazole ring tautomerism (e.g., 1H vs. 2H-pyrazole forms) using variable-temperature NMR or DFT calculations to explain unexpected splitting patterns .

- Isotopic Peaks: Account for trifluoromethyl (19F) and chlorine (35Cl/37Cl) isotopic patterns in HRMS to avoid misinterpretation .

Q. What strategies improve regioselectivity in fluorination or halogenation reactions of pyrazole derivatives?

Methodological Answer:

- Electrophilic Fluorination: Use Selectfluor® in DMF/acetonitrile at room temperature to target electron-rich positions (e.g., C5 of pyrazole). Monitor regiochemistry via 19F NMR .

- Directed Ortho-Metalation: Employ directing groups (e.g., carbamates) to control halogenation sites. For example, tert-butyl carbamate directs bromination to the C3 position .

Q. What derivatization approaches enhance biological activity screening for this compound?

Methodological Answer:

- Oxadiazole Derivatives: Synthesize 1,3,4-oxadiazole derivatives via thioether linkages (e.g., using 2-mercaptoacetonitrile or allylthiol). These derivatives exhibit improved antiproliferative activity (e.g., IC50 < 10 μM in cancer cell lines) .

- Prodrug Design: Deprotect the Boc group under acidic conditions (10% TFA/DCM) to generate free amines for conjugation with targeting moieties (e.g., folate or peptide ligands) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。